molecular formula C9H12O3 B12578080 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- CAS No. 638202-92-3

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy-

Katalognummer: B12578080
CAS-Nummer: 638202-92-3
Molekulargewicht: 168.19 g/mol
InChI-Schlüssel: LXKHHXXNMKKGOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- is a chemical compound that belongs to the furanone family Furanones are known for their diverse biological activities and are found in various natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 4-hydroxy-3-butenyl-2(5H)-furanone with methoxy reagents under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the methoxy group. The reaction is carried out at a temperature range of 50-100°C and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, ensuring high yield and purity of the product. The use of immobilized catalysts on solid supports can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, leading to antimicrobial effects. It can also interact with cellular receptors, modulating signaling pathways involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but initial studies suggest its potential as a multi-target agent .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2(5H)-Furanone, 5-(3-butenyl)-4-methoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl group enhances its reactivity, while the methoxy group contributes to its stability and solubility in organic solvents .

Eigenschaften

CAS-Nummer

638202-92-3

Molekularformel

C9H12O3

Molekulargewicht

168.19 g/mol

IUPAC-Name

2-but-3-enyl-3-methoxy-2H-furan-5-one

InChI

InChI=1S/C9H12O3/c1-3-4-5-7-8(11-2)6-9(10)12-7/h3,6-7H,1,4-5H2,2H3

InChI-Schlüssel

LXKHHXXNMKKGOS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=O)OC1CCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.